molecular formula C14H21N3O5 B12782628 Thymidine, 3'-deoxy-3'-((2-methyl-1-oxopropyl)amino)- CAS No. 132149-31-6

Thymidine, 3'-deoxy-3'-((2-methyl-1-oxopropyl)amino)-

Cat. No.: B12782628
CAS No.: 132149-31-6
M. Wt: 311.33 g/mol
InChI Key: KLEYWWGBUPXPAZ-HBNTYKKESA-N
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Description

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)-, is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves several stepsThis is typically achieved through a series of chemical reactions involving reagents such as phosphoro-2-methylimidazolide .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques. The process includes the use of high-energy nucleotide monomers and divalent cations to facilitate the reaction . The sulfur atom substitution in the compound enhances the rate of template copying, making the synthesis more efficient .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include divalent cations like magnesium ions, high-energy nucleotide monomers, and phosphoro-2-methylimidazolide . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the sulfur atom substitution enhances the rate of template copying, leading to more efficient synthesis of the desired compound .

Scientific Research Applications

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves its incorporation into DNA. The compound mimics natural nucleosides, allowing it to be incorporated into DNA strands during replication. This can interfere with DNA synthesis and repair, leading to potential therapeutic effects . The sulfur atom substitution enhances the rate of template copying, making the compound more efficient in its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- is unique due to its sulfur atom substitution, which enhances the rate of template copying and makes it more efficient in various applications . This sets it apart from other similar compounds and makes it a valuable tool in scientific research.

Properties

CAS No.

132149-31-6

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-2-methylpropanamide

InChI

InChI=1S/C14H21N3O5/c1-7(2)12(19)15-9-4-11(22-10(9)6-18)17-5-8(3)13(20)16-14(17)21/h5,7,9-11,18H,4,6H2,1-3H3,(H,15,19)(H,16,20,21)/t9-,10+,11+/m0/s1

InChI Key

KLEYWWGBUPXPAZ-HBNTYKKESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(C)C

Origin of Product

United States

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